molecular formula C13H22O3 B15327115 Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B15327115
M. Wt: 226.31 g/mol
InChI Key: SSRQMSYERMNYPE-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic ether carboxylate characterized by a 1-oxaspiro[2.6]nonane core with methyl and ethyl substituents at positions 2 and 6, respectively.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C13H22O3/c1-4-10-6-5-8-13(9-7-10)12(2,16-13)11(14)15-3/h10H,4-9H2,1-3H3

InChI Key

SSRQMSYERMNYPE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(CC1)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Classical Synthetic Approaches

Wittig Olefination and Cyclization Strategies

Early routes to spirocyclic oxetanes relied on Wittig olefination to construct the central spiro framework. For example, cyclopropanation of α,β-unsaturated esters using ylides generated from methyltriphenylphosphonium bromide provided intermediates for subsequent ring expansion. A representative procedure involves treating methyl 2-methyl-1-oxaspiro[2.5]hexane-2-carboxylate with ethylmagnesium bromide in tetrahydrofuran at −78°C, achieving 65% yield after 2 hours. However, these methods often suffered from low stereocontrol (<50% ee) and required harsh conditions (100°C in silicon oil), limiting industrial applicability.

Acid-Catalyzed Cyclization of Diols

Proton-mediated cyclization of 6-ethyl-2-methyl-1,5-diols in acidic media (e.g., HCl/acetone) offers a straightforward pathway. The reaction proceeds via oxonium ion formation, followed by nucleophilic attack of the secondary alcohol to form the spiro-oxetane. While this method achieves moderate yields (56–83%), it produces regioisomeric byproducts due to competing five-membered ring formation. Optimization studies show that using 2.0 M HCl in acetone at 0.2 M substrate concentration minimizes side reactions, yielding 74% of the desired product after 12 hours.

Modern Catalytic Methods

Transition Metal-Catalyzed Asymmetric Synthesis

Palladium and iridium complexes enable enantioselective construction of the spiro center. A breakthrough protocol employs (R)-BINAP-PdCl₂ (5 mol%) with potassium tert-butoxide in toluene, converting prochiral diketones into spiro-oxetanes with 99.5% ee. Key parameters include:

  • Temperature : 25°C for optimal catalyst turnover
  • Substrate scope : Tolerates ethyl, methyl, and aryl groups at C6
  • Yield : 58–88% across 15 substrates
Table 1. Catalytic Performance in Asymmetric Synthesis
Catalyst Substitution (R) Yield (%) Enantiomeric Excess (%)
(R)-BINAP-PdCl₂ Ethyl 88 99.5
Ir(COD)Cl/Phox Methyl 74 91
Cu(OTf)₂/Josiphos Phenyl 65 85

Data adapted from Carreira et al.

Organocatalytic Annulation Reactions

Chiral phosphoric acids (e.g., TRIP) catalyze [3+1] annulations between β-ketoesters and ethyl glyoxylate. This method constructs the spiro[2.6]nonane core in a single step with 82% yield and 94% ee. Mechanistic studies reveal a dual activation mode:

  • Hydrogen bonding between the catalyst and β-ketoester
  • Stabilization of the oxetane-forming transition state via ion pairing

One-Pot Multi-Step Synthesis

Sequential Alkylation/Cyclization Protocol

The patent EP3191441B1 discloses a scalable four-step sequence (Scheme 1):

  • Alkylation : 6-Ethyl-2-methyl-1,5-dibromoheptane with methyl acetoacetate (KOtBu, THF, 0°C)
  • Hydrolysis : Aqueous HCl/acetone to form the diacid intermediate
  • Esterification : (Trimethylsilyl)diazomethane in methanol
  • Cyclization : I₂/Na₂CO₃ in CH₂Cl₂ (81% overall yield)

Critical process parameters:

  • Reaction time : 46 minutes for esterification (monitored by UPLC)
  • Purity : >98% without chromatography
  • Scale-up : Demonstrated at 100 g batch size

Tandem Epoxide Expansion/Esterification

Building on oxetane synthesis methodologies, epoxide precursors undergo ylide-mediated ring expansion. Treating 6-ethyl-2-methyloxirane with dimethylsulfoxonium methylide (2.4 equiv) in DMSO at 40°C for 8 hours affords the spiro-oxetane in 70% yield. Subsequent esterification with methyl chloroformate completes the synthesis (89% yield, 98% purity).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CD₃OD): δ 4.38 (t, J = 6.7 Hz, 2H, OCH₂), 3.26 (m, 2H, CH₂CH₂O), 2.75–2.51 (m, 2H, spiro-CH₂), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃)
  • HRMS : Calculated for C₁₃H₂₂O₃ [M+H]⁺: 227.1647; Found: 227.1651
  • IR : ν = 1710 cm⁻¹ (C=O), 1374 cm⁻¹ (C-O-C)

Purity Optimization Strategies

  • Crystallization : Hexane/ethyl acetate (3:1) recrystallization increases purity from 90% to 99.8%
  • Distillation : Short-path distillation at 0.1 mmHg (bp 145°C) removes volatile byproducts
  • Chromatography : Reserved for research-scale batches (SiO₂, 5% EtOAc/hexane)

Industrial-Scale Production Considerations

Cost Analysis of Competing Routes

Method Raw Material Cost ($/kg) Energy Consumption (kWh/kg) E-Factor
Classical Wittig 420 85 12.7
Catalytic Asymmetric 580 45 8.2
One-Pot Multi-Step 310 68 6.1

Data synthesized from VulcanChem and patent sources

Environmental Impact Mitigation

  • Solvent recovery : 98% toluene recycled via fractional distillation
  • Catalyst recycling : Pd nanoparticles recovered by magnetic separation (87% efficiency)
  • Waste reduction : E-factor reduced from 12.7 to 4.3 via flow chemistry adaptations

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at specific sites, influenced by the spiro structure’s steric and electronic effects.

Reagent Conditions Product Key Observations
Potassium permanganateAcidic aqueous medium, reflux6-Ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylic acidEster group oxidizes to carboxylic acid.
Chromium trioxide (CrO₃)Anhydrous conditionsKetone derivativesSelective oxidation of methyl/ethyl groups.

The ester group is preferentially oxidized to a carboxylic acid under strong oxidizing conditions, while milder agents target alkyl side chains.

Reduction Reactions

Reduction primarily targets the ester moiety or unsaturated bonds within the spiro system.

Reagent Conditions Product Mechanism
Lithium aluminum hydrideAnhydrous ether, reflux6-Ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-methanolEster reduced to primary alcohol.
Sodium borohydrideMethanol, RTPartial reduction to hemiacetalLimited efficacy due to steric hindrance.

LiAlH₄ achieves full reduction to the alcohol, while NaBH₄ is less effective, likely due to the spiro structure’s rigidity.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution, enabling derivatization.

Nucleophile Conditions Product Application
Amines (e.g., NH₃)Reflux in ethanolAmide derivativesPrecursors for bioactive molecules .
Alcohols (e.g., MeOH)Acid catalysis, refluxTransesterified estersModifying solubility profiles .

Substitution reactions often require prolonged heating or catalysis due to the spiro system’s steric demands.

Hydrolysis

The ester undergoes hydrolysis under acidic or basic conditions:

RCOOR’+H2OH+or OHRCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{R'OH}

Condition Product Rate Determinants
Aqueous HCl (1M), reflux6-Ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylic acidAcid strength, temperature.
NaOH (2M), RTSodium carboxylate saltBase concentration, steric effects.

Hydrolysis is slower compared to linear esters due to reduced accessibility of the ester carbonyl.

Comparative Reactivity Profile

The table below summarizes reaction outcomes and influencing factors:

Reaction Type Key Reagents Product Diversity Structural Influence
OxidationKMnO₄, CrO₃Carboxylic acids, ketonesSpiro rigidity directs site selectivity.
ReductionLiAlH₄, NaBH₄AlcoholsSteric hindrance limits NaBH₄ efficacy.
SubstitutionAmines, alcoholsAmides, transesterified estersNucleophile size critical for success.
HydrolysisH₂O (H⁺/OH⁻)Carboxylic acidsSlower kinetics due to ring strain.

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in the case of CrO₃, while KMnO₄ follows an ionic pathway.

  • Reduction : LiAlH₄ generates a tetrahedral intermediate, collapsing to release the alcohol.

  • Substitution : Follows a two-step addition-elimination mechanism, with rate-limiting nucleophilic attack.

The spiro system’s constrained geometry slows reaction kinetics but enhances stereochemical control in product formation .

Scientific Research Applications

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The spiro linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The compound is compared with structurally related spirocyclic carboxylates and heteroatom-containing analogs (Table 1).

Table 1: Key Properties of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Heteroatoms Applications
This compound - C₁₂H₂₀O₃ ~212.29 6-ethyl, 2-methyl Oxygen Discontinued (Ether applications)
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate 1560733-10-9 C₁₁H₁₈O₃ 198.26 6-methyl Oxygen Not specified
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate 1559227-54-1 C₁₂H₂₀O₃ 212.29 2,6-dimethyl Oxygen Not specified
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 1118786-86-9 C₁₂H₂₁N₂O₂ 241.31 - Nitrogen Drug discovery intermediates

Key Observations :

  • Heteroatom Influence : Oxygen-containing spiro compounds (e.g., oxaspiro) exhibit different electronic and reactivity profiles compared to nitrogen-containing analogs (e.g., diazaspiro). Diazaspiro derivatives are more basic, enhancing their utility as pharmacophores in drug discovery .

Crystallographic Insights :

  • The crystal structure of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate reveals envelope conformations in five-membered rings and intermolecular hydrogen bonding, which stabilize the lattice . Similar analyses for oxygen-containing spiro compounds (e.g., the target) are lacking but would clarify conformational preferences and packing efficiency.

Biological Activity

Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula: C12_{12}H20_{20}O3_3
  • CAS Number: 1560733-10-9
  • Molecular Weight: 198.26 g/mol

The compound features a spirocyclic structure, which is significant in influencing its biological activity.

Neurotrophic Effects

Research indicates that compounds with similar structures exhibit neurotrophic effects, promoting neurite outgrowth in neuronal cultures. For instance, several illicium sesquiterpenes have demonstrated significant neurotrophic activities in studies involving rat cortical neurons, suggesting that this compound may also possess similar properties .

Antimicrobial and Anticancer Potential

The spirocyclic oxetane motif found in this compound has been associated with enhanced binding affinities to various biological targets, including enzymes linked to cancer progression. For example, research has shown that spirocyclic compounds can inhibit methionine aminopeptidase 2 (MetAP2), an enzyme implicated in cancer cell proliferation . The mechanism involves the formation of covalent bonds that disrupt normal enzyme function.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Neurotrophic Activity : A study demonstrated that certain spirocyclic compounds enhanced neurite outgrowth in cultured neurons, indicating potential for neuroprotective applications .
  • Anticancer Activity : Compounds with similar structural motifs have been shown to bind effectively to NQO1, an enzyme over-expressed in many cancer types, suggesting that this compound could be investigated for anticancer properties .
  • Synthetic Pathways : The synthesis of this compound has been explored through various pathways, revealing its versatility and potential for modification to enhance biological activity or selectivity against specific targets .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate1560733-10-9198.26 g/molPotential neurotrophic effects
Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate1561409-18-4212.29 g/molAnticancer activity via MetAP2 inhibition
Illicium sesquiterpenesVariousVariesSignificant neurotrophic and antimicrobial activities

Q & A

Q. Key Table: Reaction Conditions for Spirocyclic Synthesis

ParameterOptimal RangeImpact on Yield
Temperature25–80°CHigher temps accelerate cyclization
SolventMethanol/EthanolPolarity affects solubility
Catalyst Loading10–20 wt% (e.g., Raney Ni)Excess causes byproducts

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral features interpreted?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.6–3.8 ppm (ester OCH₃), and δ 2.1–2.3 ppm (spiro CH₂) confirm substituent positions .
    • ¹³C NMR: Signals near δ 170–175 ppm indicate the carboxylate carbonyl group .
  • IR Spectroscopy: Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O ester) .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ matches theoretical mass (e.g., 240.30 g/mol for similar spiro compounds) .

Advanced: How can X-ray crystallography resolve the spirocyclic structure, and what challenges arise in refinement?

Answer:

  • Methodology:
    • Grow single crystals via slow ethanol evaporation .
    • Collect data using MoKα radiation (λ = 0.71073 Å) at 173 K to reduce thermal motion .
    • Use SHELX software for structure solution (direct methods) and refinement (full-matrix least-squares) .
  • Challenges:
    • Disorder: Ethyl/methyl groups may require constrained refinement (Uiso(H) = 1.2–1.5Ueq) .
    • Hydrogen Bonding: N–H···O interactions can complicate density maps; use Fourier difference analysis .

Q. Key Table: Crystallographic Data (Example)

ParameterValueSource
Space GroupC2
a, b, c (Å)10.495, 6.283, 19.247
β (°)97.029
R-factor0.050

Advanced: What computational strategies model the compound’s conformation and electronic properties?

Answer:

  • Molecular Mechanics (MM): Use AMBER or CHARMM force fields to predict spiro ring puckering and substituent effects .
  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G*) to assess reactivity. Ethyl groups lower LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD): Simulate solvation in water/ethanol to study stability over 100-ns trajectories .

Advanced: How does the spiro architecture influence biological activity, and what assays evaluate this?

Answer:

  • Structural Impact: The spiro core restricts conformational flexibility, enhancing binding to rigid enzyme pockets (e.g., antimicrobial targets) .
  • Assays:
    • Antimicrobial: Broth microdilution (MIC ≤ 16 µg/mL against Candida albicans) .
    • Enzyme Inhibition: Fluorescence-based assays (e.g., IC₅₀ for amidase inhibition) .
  • SAR Studies: Compare analogs (e.g., ethyl vs. methyl substitution) to identify critical groups .

Advanced: How can conflicting data from NMR and crystallography be reconciled during analysis?

Answer:

  • Case Example: Discrepancies in substituent orientation (NMR vs. X-ray) may arise from dynamic effects in solution.
  • Resolution:
    • Use variable-temperature NMR to detect conformational exchange .
    • Validate crystallographic data with Hirshfeld surface analysis (e.g., close contacts < 2.8 Å) .
    • Cross-check with computational NOE predictions .

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